molecular formula C16H15BrN2O B14005263 4-Methyl-1-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridin-1-ium bromide CAS No. 39727-42-9

4-Methyl-1-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridin-1-ium bromide

Cat. No.: B14005263
CAS No.: 39727-42-9
M. Wt: 331.21 g/mol
InChI Key: MGLOMPLVELJEIP-UHFFFAOYSA-N
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Description

3-[(4-methylpyridin-1-yl)methyl]-1H-quinolin-2-one is a heterocyclic compound that combines the structural features of quinoline and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylpyridin-1-yl)methyl]-1H-quinolin-2-one typically involves multi-step processes. One common method includes the cyclization of quinoline derivatives with pyridine intermediates. For instance, the reaction of quinoline hydrazide with substituted isothiocyanates in a toluene medium can yield the desired compound . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylpyridin-1-yl)methyl]-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-[(4-methylpyridin-1-yl)methyl]-1H-quinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-methylpyridin-1-yl)methyl]-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain protein kinases by binding to their active sites. This interaction can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-methylpyridin-1-yl)methyl]-1H-quinolin-2-one is unique due to its combined structural features of quinoline and pyridine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

39727-42-9

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

3-[(4-methylpyridin-1-ium-1-yl)methyl]-1H-quinolin-2-one;bromide

InChI

InChI=1S/C16H14N2O.BrH/c1-12-6-8-18(9-7-12)11-14-10-13-4-2-3-5-15(13)17-16(14)19;/h2-10H,11H2,1H3;1H

InChI Key

MGLOMPLVELJEIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=[N+](C=C1)CC2=CC3=CC=CC=C3NC2=O.[Br-]

Origin of Product

United States

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